CAS number and molecular weight of 2-Methylpyridine-3-sulfonyl chloride
CAS number and molecular weight of 2-Methylpyridine-3-sulfonyl chloride
The following technical guide is structured as an advanced monograph for researchers and drug development professionals. It prioritizes actionable chemical intelligence, rigorous handling protocols, and mechanistic insight over generic descriptions.
Executive Chemical Profile
2-Methylpyridine-3-sulfonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike its benzene analogues, the presence of the pyridine nitrogen introduces unique electronic effects and stability challenges (hydrolytic sensitivity) that require modified handling protocols.
Physicochemical Constants
| Property | Value | Technical Note |
| CAS Registry Number | 872001-95-1 | Validated via chemical inventory databases [1][2]. |
| IUPAC Name | 2-Methylpyridine-3-sulfonyl chloride | - |
| Molecular Formula | - | |
| Molecular Weight | 191.64 g/mol | Calculated based on standard atomic weights. |
| Physical State | Off-white to yellow solid | Low-melting solid; tends to oil upon slight impurity or moisture contact. |
| Solubility | DCM, THF, Acetonitrile | Reacts violently with water/alcohols. |
| Storage Class | Hygroscopic / Acid-Sensitive | Store at -20°C under Argon/Nitrogen. |
Synthetic Engineering & Mechanistic Pathways
The synthesis of 2-Methylpyridine-3-sulfonyl chloride is non-trivial due to the electron-deficient nature of the pyridine ring, which disfavors direct electrophilic chlorosulfonation (unlike benzene). The industry-standard route employs the Meerwein Sulfonylation , converting an aniline derivative to the sulfonyl chloride via a diazonium intermediate.
Mechanistic Workflow
-
Diazotization: The starting material, 2-methylpyridin-3-amine, is treated with sodium nitrite in acid to form the diazonium salt.
-
Sulfonyl Capture: The diazonium species is decomposed in the presence of sulfur dioxide (
) and a copper(I) or copper(II) catalyst to generate the sulfonyl radical, which recombines with chloride.
Critical Control Point: The pyridine nitrogen must be protonated throughout the reaction to prevent the formation of diazo-tars and to stabilize the diazonium intermediate [3].
Figure 1: Meerwein synthetic pathway for converting aminopyridines to sulfonyl chlorides.
Stability & Handling Protocols (Self-Validating Systems)
Pyridine sulfonyl chlorides are significantly less stable than benzenesulfonyl chlorides. The basic nitrogen atom can catalyze autocatalytic decomposition or hydrolysis.
The "Self-Validating" Quality Check
Before committing valuable amine substrates to a coupling reaction, researchers must validate the integrity of the sulfonyl chloride reagent.
Protocol: The Methyl Ester Test
-
Dissolve 5 mg of the sulfonyl chloride in 0.5 mL dry methanol.
-
Add 1 drop of pyridine.
-
Analyze via LC-MS or TLC immediately.
-
Pass: Clean conversion to the methyl sulfonate ester (
). -
Fail: Presence of sulfonic acid (hydrolysis product) or unreacted material indicates reagent degradation.
-
Storage Directives
-
Atmosphere: Strictly inert (Argon/Nitrogen).
-
Temperature: -20°C is mandatory for long-term storage.
-
Form: Often stabilized as the Hydrochloride Salt (
). If you purchase the free base, consider generating the salt if immediate use is not planned.
Applications in Medicinal Chemistry
This scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for ortho-substituted benzenesulfonamides. The 2-methyl group provides steric bulk that can lock conformation or improve metabolic stability by blocking the C2 position from oxidative metabolism.
Common Reaction: Sulfonamide Coupling
The primary application is nucleophilic substitution with amines to form sulfonamides.
Figure 2: Standard coupling workflow for sulfonamide synthesis.
Detailed Experimental Protocol
Procedure: Synthesis of N-Benzyl-2-methylpyridine-3-sulfonamide Note: This protocol assumes the use of the sulfonyl chloride as a raw material.
Reagents
-
2-Methylpyridine-3-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Dichloromethane (DCM), anhydrous (0.1 M concentration)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the sulfonyl chloride (e.g., 191 mg, 1.0 mmol) and dissolve in anhydrous DCM (5 mL). Cool the solution to 0°C using an ice bath.
-
Amine Addition: In a separate vial, mix Benzylamine (1.1 mmol) and TEA (2.5 mmol) in DCM (2 mL).
-
Coupling: Dropwise add the amine/base mixture to the sulfonyl chloride solution over 5 minutes. Rationale: Slow addition at low temperature prevents exotherms and minimizes side reactions.
-
Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (or LC-MS) for the disappearance of the sulfonyl chloride (using the Methyl Ester Test if necessary) [4].
-
Workup:
-
Dilute with DCM.
-
Wash with saturated NaHCO3 (Do not use strong acid washes, as the pyridine ring will protonate and extract into the aqueous layer).
-
Wash with Brine.
-
Dry over
, filter, and concentrate.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Purification: Flash chromatography (typically MeOH/DCM gradients for polar pyridine derivatives).
References
-
Alchem Pharmtech. Product Catalog: 2-methylpyridine-3-sulfonyl chloride (CAS 872001-95-1).[2] Retrieved from Alchem Pharmtech Database. Link
-
BLD Pharm. Chemical Safety Data Sheet: 2-Methylpyridine-3-sulfonyl chloride.[3] Retrieved from BLD Pharm.[3][4] Link
-
Meerwein, H., et al. (1957).[5] Verfahren zur Herstellung von aromatischen Sulfonsäurechloriden (Method for the preparation of aromatic sulfonyl chlorides). Chemische Berichte, 90(6), 841-852. (Foundational methodology for diazo-sulfonylation).
-
BenchChem. Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. (Analogous handling protocols for pyridine sulfonyl chlorides). Link
Sources
- 1. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 1208081-91-7|2-Chloro-4-methylpyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. 872001-95-1|2-Methylpyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
